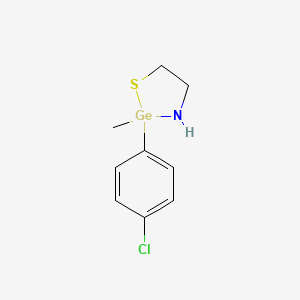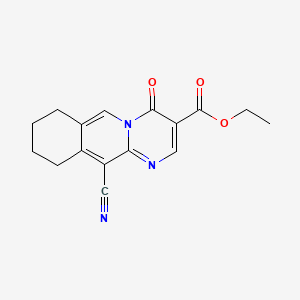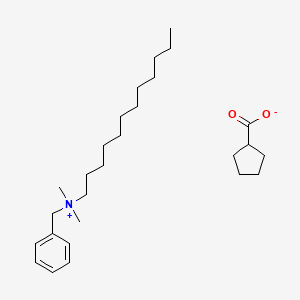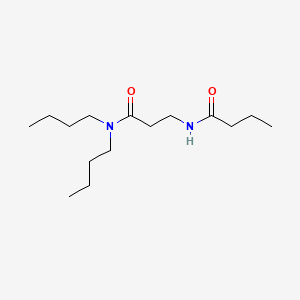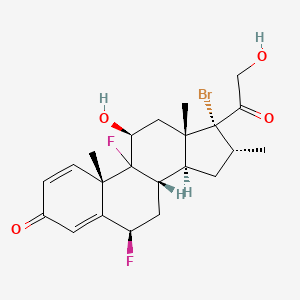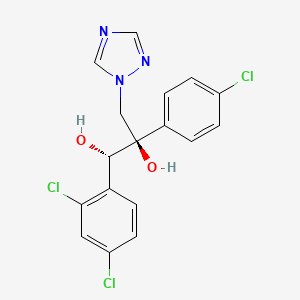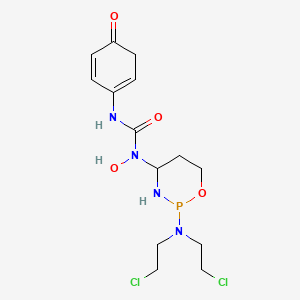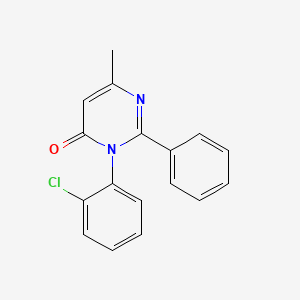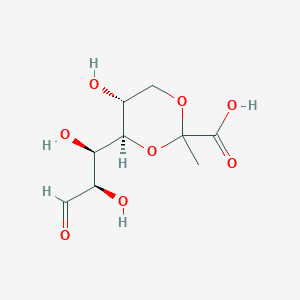
D-Glucose, 4,6-O-(1-carboxyethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose, 4,6-O-(1-carboxyethylidene)- is an organic compound belonging to the class of pyranodioxins. It is a polycyclic compound containing a pyran ring fused to a dioxin ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 4,6-O-(1-carboxyethylidene)- typically involves the reaction of D-glucose with pyruvic acid under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the glucose and the pyruvic acid, resulting in the formation of the 4,6-O-(1-carboxyethylidene) derivative .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .
化学反応の分析
Types of Reactions
D-Glucose, 4,6-O-(1-carboxyethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic group to an alcohol.
Substitution: The acetal linkage can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
D-Glucose, 4,6-O-(1-carboxyethylidene)- has several scientific research applications, including:
Chemistry: Used as a model compound to study acetal formation and reactivity.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
作用機序
The mechanism of action of D-Glucose, 4,6-O-(1-carboxyethylidene)- involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes like xanthan lyase, which catalyzes the cleavage of the acetal linkage. This interaction can influence various biochemical processes and pathways .
類似化合物との比較
Similar Compounds
4,6-O-(1-carboxyethylidene)-beta-D-galactopyranose: Similar structure but derived from galactose instead of glucose.
4,6-O-(1-carboxyethylidene)-alpha-D-mannopyranose: Similar structure but derived from mannose.
Uniqueness
D-Glucose, 4,6-O-(1-carboxyethylidene)- is unique due to its specific acetal linkage and the presence of both glucose and pyruvic acid moieties.
特性
CAS番号 |
100570-42-1 |
|---|---|
分子式 |
C9H14O8 |
分子量 |
250.20 g/mol |
IUPAC名 |
(4R,5R)-4-[(1R,2R)-1,2-dihydroxy-3-oxopropyl]-5-hydroxy-2-methyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(14)15)16-3-5(12)7(17-9)6(13)4(11)2-10/h2,4-7,11-13H,3H2,1H3,(H,14,15)/t4-,5+,6+,7+,9?/m0/s1 |
InChIキー |
CPYGZHZHCMBSSI-BLELIYKESA-N |
異性体SMILES |
CC1(OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O)C(=O)O |
正規SMILES |
CC1(OCC(C(O1)C(C(C=O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


